molecular formula C17H15N3O B3384977 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 59661-47-1

1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3384977
CAS No.: 59661-47-1
M. Wt: 277.32 g/mol
InChI Key: WGFNBQKYVGVQGF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the pyridine family and is characterized by the presence of a methoxyphenyl group, two methyl groups, and a carbonitrile group attached to a pyrrolo[2,3-b]pyridine core.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with 2,4-pentanedione to form a chalcone intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base, such as piperidine, to yield the desired pyrrolo[2,3-b]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like piperidine, solvents such as ethanol, and catalysts like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. Specifically, studies have shown that compounds similar to 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance:

  • Mechanism of Action : These compounds may act as inhibitors of the ErbB family of receptor tyrosine kinases, which are often overexpressed in cancer cells .
  • Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines, showing a reduction in tumor growth in vivo models .

Neurological Disorders

The compound's potential extends to neuropharmacology, where it may serve as a treatment for neurological disorders due to its ability to cross the blood-brain barrier. Research suggests:

  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegeneration, potentially aiding in conditions like Alzheimer's disease .
  • Research Findings : A recent publication reported that these derivatives could modulate neurotransmitter systems, which are crucial for maintaining cognitive functions and mood stabilization.

Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties:

  • In Vitro Studies : Tests have shown activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis has been noted as a possible mechanism for its antimicrobial action.

Data Tables

Application AreaPotential BenefitsReferences
Anticancer ActivityInhibition of tumor growth
Neurological DisordersNeuroprotective effects
Antimicrobial PropertiesActivity against bacterial strains

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxyphenyl group, which can influence its reactivity and biological activity.

Biological Activity

1-(4-Methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been associated with various pharmacological effects, including antimicrobial and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C17H15N3O, and it features a pyrrole ring fused with a pyridine ring. The presence of a methoxy group on the phenyl ring and a carbonitrile functional group enhances its reactivity and solubility in organic solvents, which are crucial for its biological activity.

Biological Activities

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant biological activities. Below are some key findings regarding the biological activity of the compound:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to known antibiotics against Gram-positive and Gram-negative bacteria.
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in chronic infections.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

  • Cell Viability Assays : Studies indicated that it reduced cell viability in various cancer cell lines, suggesting cytotoxic effects.
  • Mechanistic Insights : Molecular docking studies revealed interactions with key proteins involved in cancer cell proliferation and survival pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
Biofilm FormationInhibition of biofilm formation

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound binds to active sites of enzymes involved in bacterial metabolism and cancer cell signaling pathways.

Table 2: Docking Study Results

Protein TargetBinding Affinity (kcal/mol)Interaction Type
Lipoprotein-associated PLA2-9.5Hydrogen bonds
Protein Kinase B (Akt)-8.7Hydrophobic interactions
Cyclin-dependent Kinase 2 (CDK2)-8.3Ionic interactions

Properties

IUPAC Name

1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-8-12(2)19-17-16(11)13(9-18)10-20(17)14-4-6-15(21-3)7-5-14/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFNBQKYVGVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312412
Record name 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59661-47-1
Record name NSC254170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-4,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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